N-methylthieno[3,2-b]thiophene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylthieno[3,2-b]thiophene-5-carboxamide is a heterocyclic compound that belongs to the thienothiophene family. Thienothiophenes are characterized by their stable and electron-rich structures, which make them attractive candidates for various applications in natural and physical sciences . This compound, in particular, has shown potential in pharmaceutical and optoelectronic fields due to its unique chemical properties .
Preparation Methods
The synthesis of N-methylthieno[3,2-b]thiophene-5-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure the formation of the desired product . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-methylthieno[3,2-b]thiophene-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-methylthieno[3,2-b]thiophene-5-carboxamide has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an antiviral, antitumor, and antimicrobial agent . In the industry, it is used in the development of organic semiconductors and photovoltaic devices .
Mechanism of Action
The mechanism of action of N-methylthieno[3,2-b]thiophene-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of viral replication or tumor growth .
Comparison with Similar Compounds
N-methylthieno[3,2-b]thiophene-5-carboxamide can be compared with other thienothiophene derivatives, such as thieno[3,4-b]thiophene and thieno[2,3-b]thiophene . While these compounds share a similar core structure, their unique substituents and functional groups confer different properties and applications . For example, thieno[3,4-b]thiophene is known for its use in dye-sensitized solar cells, whereas thieno[2,3-b]thiophene has demonstrated biological activities .
Properties
Molecular Formula |
C8H7NOS2 |
---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
N-methylthieno[3,2-b]thiophene-5-carboxamide |
InChI |
InChI=1S/C8H7NOS2/c1-9-8(10)7-4-6-5(12-7)2-3-11-6/h2-4H,1H3,(H,9,10) |
InChI Key |
UCUZALHJSUOOLW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(S1)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.